tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2460756-38-9
VCID: VC11534624
InChI: InChI=1S/C7H12F3NO2.ClH/c1-6(2,3)13-5(12)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H
SMILES:
Molecular Formula: C7H13ClF3NO2
Molecular Weight: 235.63 g/mol

tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

CAS No.: 2460756-38-9

Cat. No.: VC11534624

Molecular Formula: C7H13ClF3NO2

Molecular Weight: 235.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride - 2460756-38-9

Specification

CAS No. 2460756-38-9
Molecular Formula C7H13ClF3NO2
Molecular Weight 235.63 g/mol
IUPAC Name tert-butyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride
Standard InChI InChI=1S/C7H12F3NO2.ClH/c1-6(2,3)13-5(12)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H
Standard InChI Key AWONNAVQZQVJME-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(C(F)(F)F)N.Cl

Introduction

Overview of tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

This compound appears to be a derivative of trifluorinated amino acids. Its structure includes:

  • A tert-butyl ester group, which is commonly used as a protecting group for carboxylic acids during synthesis.

  • A 2-amino group, indicating it is an amino acid derivative.

  • A trifluoromethyl group (-CF₃) at the terminal carbon of the propanoate chain, imparting unique electronic and steric properties.

  • The hydrochloride salt, which enhances solubility in polar solvents and stabilizes the compound.

Such compounds are often synthesized for use in pharmaceutical research or as intermediates in organic synthesis.

Potential Applications

  • Pharmaceutical Research:

    • Trifluorinated compounds are widely studied for their biological activity due to the electron-withdrawing nature of fluorine, which can improve metabolic stability and binding affinity to biological targets.

    • Amino acid derivatives may serve as enzyme inhibitors or building blocks for peptide-based drugs.

  • Organic Synthesis:

    • The tert-butyl ester group can be removed under acidic conditions, providing access to free carboxylic acids for further functionalization.

    • The trifluoromethyl group is valuable in drug design for enhancing lipophilicity and bioavailability.

Synthetic Considerations

The synthesis of tert-butyl 2-amino-3,3,3-trifluoropropanoate hydrochloride likely involves:

  • Starting with a trifluorinated precursor (e.g., trifluoroacetaldehyde or trifluoroacetic acid derivatives).

  • Introducing the amino group via reductive amination or nucleophilic substitution.

  • Protecting the carboxylic acid as a tert-butyl ester using tert-butanol and an acid catalyst (e.g., sulfuric acid or HCl).

  • Converting the free amine into its hydrochloride salt by treatment with HCl gas or aqueous HCl.

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